Cas no 1378710-42-9 (hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride)
![hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride structure](https://ja.kuujia.com/scimg/cas/1378710-42-9x500.png)
hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride 化学的及び物理的性質
名前と識別子
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- hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride
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- インチ: 1S/C6H11NS.ClH/c1-5-3-8-4-6(5)2-7-1;/h5-7H,1-4H2;1H
- InChIKey: UTFHVCNHGSHVLP-UHFFFAOYSA-N
- ほほえんだ: C12CSCC1CNC2.Cl
hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM563376-1g |
Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride |
1378710-42-9 | 95%+ | 1g |
$2143 | 2023-02-18 |
hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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John J. Lavigne Chem. Commun., 2003, 1626-1627
hexahydro-1H-thieno[3,4-c]pyrrole hydrochlorideに関する追加情報
Research Brief on Hexahydro-1H-thieno[3,4-c]pyrrole Hydrochloride (CAS: 1378710-42-9): Recent Advances and Applications
Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride (CAS: 1378710-42-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications.
A recent study published in the Journal of Medicinal Chemistry highlighted the efficient synthetic route for hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride, emphasizing its scalability and high yield under optimized conditions. The researchers employed a multi-step process involving cyclization and subsequent hydrochloride salt formation, achieving a purity of >99% as confirmed by HPLC and NMR analyses. This advancement addresses previous challenges in the large-scale production of the compound, making it more accessible for further pharmacological studies.
In the context of CNS therapeutics, hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride has been identified as a promising scaffold for the development of serotonin receptor modulators. A 2023 study demonstrated its efficacy in enhancing the binding affinity of selective serotonin reuptake inhibitors (SSRIs), potentially offering improved treatment options for depression and anxiety disorders. The compound's rigid bicyclic structure was found to stabilize receptor-ligand interactions, as evidenced by molecular docking simulations and in vitro assays.
Another significant application of hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride lies in its role as a building block for protease inhibitors. Recent research has shown its incorporation into novel compounds targeting viral proteases, including those of SARS-CoV-2 and HIV. The compound's ability to mimic natural peptide substrates while resisting enzymatic degradation makes it a valuable candidate for antiviral drug design. Preliminary results from cell-based assays indicate low cytotoxicity and high specificity, warranting further investigation in preclinical models.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride. A 2024 review article in Bioorganic & Medicinal Chemistry Letters discussed strategies to improve bioavailability, such as prodrug approaches and formulation enhancements. Additionally, ongoing research is exploring the compound's potential in other therapeutic areas, including oncology and inflammatory diseases, where its unique pharmacophore may offer new avenues for drug discovery.
In conclusion, hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride (CAS: 1378710-42-9) represents a versatile and pharmacologically relevant scaffold with broad applications in medicinal chemistry. Recent advances in its synthesis and functionalization have expanded its utility, paving the way for the development of next-generation therapeutics. Future research should focus on addressing remaining challenges in drug delivery and further elucidating its mechanism of action across different biological targets.
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